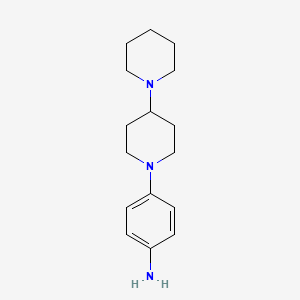
4-(4-piperidin-1-ylpiperidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is an organic compound that features a benzene ring substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-piperidin-1-ylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted piperidines and aminobenzenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(4-piperidin-1-ylpiperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-piperidin-1-ylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidin-1-ylbenzonitrile: Similar structure but with a nitrile group instead of an amine.
1-(4-Pyridyl)piperidine: Contains a pyridine ring instead of a benzene ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Features a piperazine ring in addition to the piperidine moiety
Uniqueness
4-(4-piperidin-1-ylpiperidin-1-yl)aniline is unique due to its dual piperidine substitution on the benzene ring, which imparts specific chemical and biological properties that are distinct from its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H25N3 |
|---|---|
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
4-(4-piperidin-1-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C16H25N3/c17-14-4-6-15(7-5-14)19-12-8-16(9-13-19)18-10-2-1-3-11-18/h4-7,16H,1-3,8-13,17H2 |
Clave InChI |
BGWCYMGSMOHUJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














